molecular formula C8H20Cl2N2 B13449660 methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride

Cat. No.: B13449660
M. Wt: 215.16 g/mol
InChI Key: VQZKHSGHYAPWKL-YCBDHFTFSA-N
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Description

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the alkylation of (2R)-1-methylpiperidine with formaldehyde and subsequent reduction to form the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. It primarily acts on neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl({[(2R)-1-methylpyrrolidin-2-yl]methyl})amine dihydrochloride
  • (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride

Uniqueness

Methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N-methyl-1-[(2R)-1-methylpiperidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-8-5-3-4-6-10(8)2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1

InChI Key

VQZKHSGHYAPWKL-YCBDHFTFSA-N

Isomeric SMILES

CNC[C@H]1CCCCN1C.Cl.Cl

Canonical SMILES

CNCC1CCCCN1C.Cl.Cl

Origin of Product

United States

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